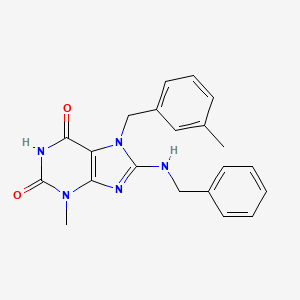

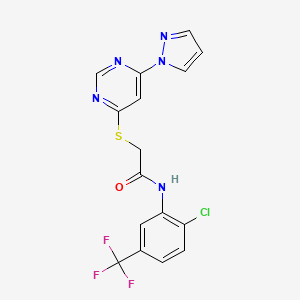

![molecular formula C19H15ClN4O B2582128 5-(3-氯苄基)-1-(对甲苯基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮 CAS No. 912622-09-4](/img/structure/B2582128.png)

5-(3-氯苄基)-1-(对甲苯基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones was developed . The reaction was performed in a one-pot manner under controlled microwave irradiation using easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines . This method has several advantages including short reaction time, pot- and step-economy, and convenient chromatography-free product isolation .Molecular Structure Analysis

The pyrazolo[3,4-d]pyrimidin-4-one scaffold has been utilized for bioactive molecule construction for a long time . The structural features of representative products were explored by X-ray crystallography .Chemical Reactions Analysis

The reaction tolerated a range of primary amines, including anilines . Challenging substrates, such as N-1 unsubstituted 5-aminopyrazole-4-carboxylates with another substituted amino group in position 3, reacted selectively affording 5-substituted 3-arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones .科学研究应用

抗癌评估

对取代吡啶并[2,3-d]嘧啶的合成(包括与该化学品密切相关的结构)已显示出对各种癌细胞系具有显著的体外抗癌活性。与多柔比星等标准药物相比,该化合物表现出有效的抗癌作用,表明其作为多靶点激酶抑制剂的潜力。这些发现得到了分子建模研究的支持,有助于理解对特定激酶的结合模式,强调了吡唑并嘧啶衍生物在癌症治疗中的治疗潜力 (Elzahabi 等人,2018)。

抗炎和镇痛活性

微波辅助合成导致了连接到嘧啶部分的新型吡唑酮衍生物的开发,显示出有希望的抗炎、镇痛和解热活性。这些化合物以吡唑酮和氨基嘧啶为基本部分,表现出的活性与标准药物几乎相似,表明其在治疗炎症和疼痛方面的潜力,且副作用最小 (Antre 等人,2011)。

抗菌和抗真菌作用

吡唑并[3,4-d]嘧啶衍生物的合成产生了具有显着抗菌和抗真菌活性的化合物。这些物质已针对多种病原体进行了测试,证明了抑制微生物生长的有效性。此类衍生物的开发代表了寻找新的抗菌剂以应对日益严峻的抗生素耐药性挑战的重要一步 (Zhang 等人,2016)。

COX-2 选择性抑制

吡唑并[3,4-d]嘧啶系统通过其衍生物显示出作为 COX-2 选择性抑制剂的潜力。与参考标准相比,这些化合物提供了有趣的药理学特征,具有更优异的抑制作用。它们的发展符合对抗炎药的持续需求,该药物可最大程度地减少通常与非选择性 COX 抑制剂相关的胃肠道副作用 (Raffa 等人,2009)。

抗增殖和抗肿瘤活性

对吡唑并[3,4-d]嘧啶衍生物的进一步研究揭示了具有显着抗增殖和抗肿瘤活性的化合物。这些发现突出了此类衍生物在癌症治疗中的潜力,特别是在诱导癌细胞系中细胞周期停滞和凋亡性细胞死亡方面。选择性靶向癌细胞同时不影响正常细胞的能力强调了这些化合物 (Liu 等人,2020) 的治疗前景。

作用机制

The pharmacological profile of substituted pyrazolo[3,4-d]pyrimidin-4-ones is diverse . For example, pyrazolo[3,4-d]pyrimidin-4-ones substituted in position 5 were reported to possess antiviral, antimicrobial, and anticancer properties . This substitution pattern is shared by highly specific ubiquitin-specific protease 7 inhibitors FT827 and FT671, which were found to be active against cancer in vitro and in vivo .

未来方向

The pyrazolo[3,4-d]pyrimidin-4-one scaffold has been utilized for bioactive molecule construction for a long time . It has been used in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Therefore, it could be a valuable scaffold for the design and optimization of more active analogs as potential therapeutic agents .

属性

IUPAC Name |

5-[(3-chlorophenyl)methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O/c1-13-5-7-16(8-6-13)24-18-17(10-22-24)19(25)23(12-21-18)11-14-3-2-4-15(20)9-14/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKGYZHBVSRALF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

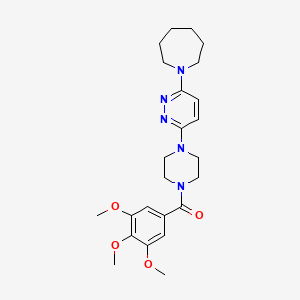

![3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2582052.png)

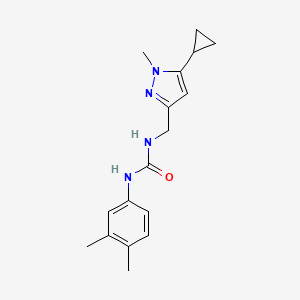

![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2582053.png)

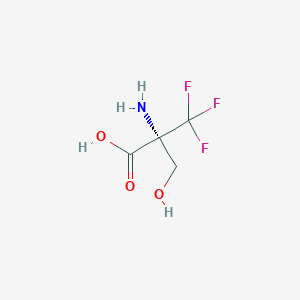

![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B2582058.png)

![2-(5-methyl-7-oxo-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2582060.png)

![5-bromo-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582062.png)

![3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2582063.png)

![N-cyclohexyl-2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2582065.png)